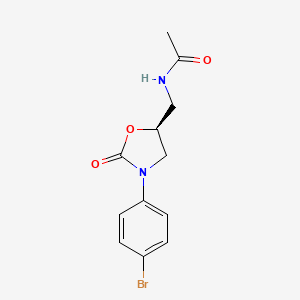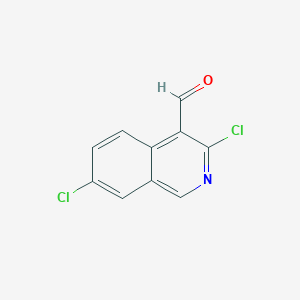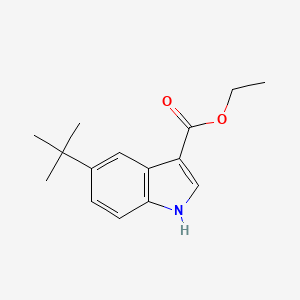
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the indole with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring
Reduction: Alcohol derivatives
Substitution: Substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indole core makes it a candidate for studying biological processes, as indoles are known to interact with various biological targets.
Industry: Used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The tert-butyl and ethyl ester groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 5-phenyl-1H-indole-3-carboxylate: Features a phenyl group at the 5-position.
Ethyl 5-isopropyl-1H-indole-3-carboxylate: Contains an isopropyl group at the 5-position.
Uniqueness
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological interactions. This steric hindrance can affect the compound’s ability to bind to specific targets, making it a valuable tool in medicinal chemistry for designing selective inhibitors or modulators.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
ethyl 5-tert-butyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)12-9-16-13-7-6-10(8-11(12)13)15(2,3)4/h6-9,16H,5H2,1-4H3 |
InChI-Schlüssel |
FIAGXEJDBWGCGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
![3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)
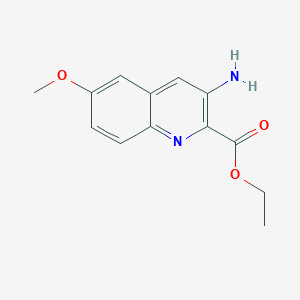

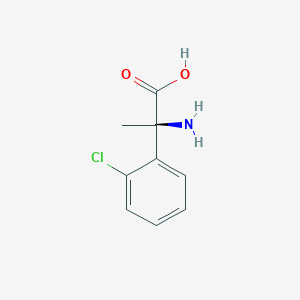

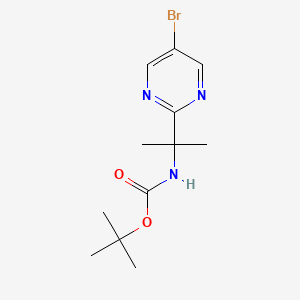
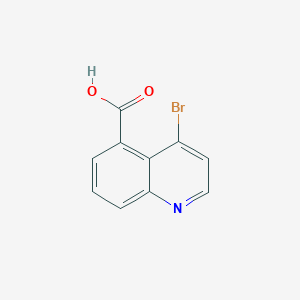

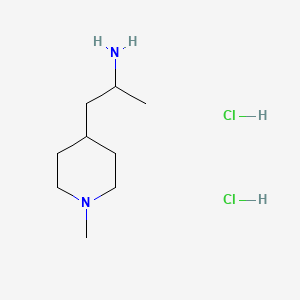
![(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15329306.png)
